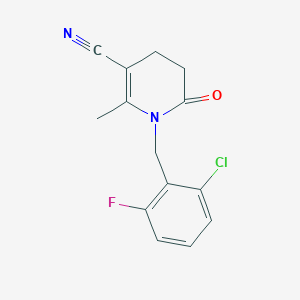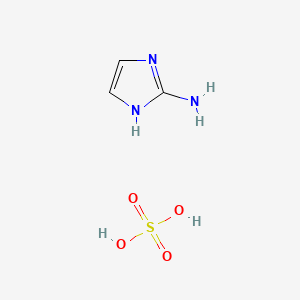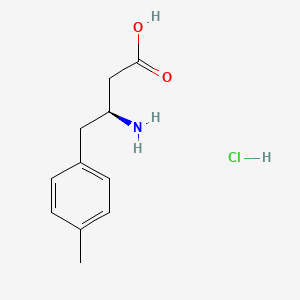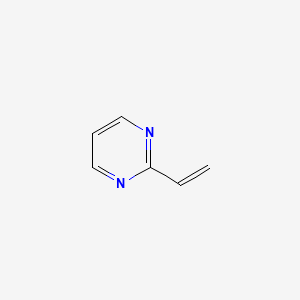
2-Vinylpyrimidine
Overview
Description
2-Vinylpyrimidine is a derivative of pyrimidine with a vinyl group . It is a water-soluble pyridine derivative that can be used in the synthesis of poly (2-vinylpyridine) (P2VP) by anionic polymerization .
Synthesis Analysis
This compound can be industrially prepared by treatment of 2-methylpyridine with an aqueous solution of formaldehyde in a temperature range of 150-200°C . In a study, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative was designed with an acyclic spacer to react selectively with guanine .Molecular Structure Analysis
The molecular formula of this compound is C6H6N2 . The InChI is InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 and the canonical SMILES is C=CC1=NC=CC=N1 .Chemical Reactions Analysis
The AOVP CFO exhibited selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine were accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 106.13 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis and Antiviral Properties
2-Vinylpyrimidine and its derivatives have been studied for their antiviral properties. 5-Vinylpyrimidine nucleosides like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) are potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Their antiviral action includes specific phosphorylation by virus-encoded deoxythymidine kinase, inhibition of viral DNA polymerase, and incorporation into viral DNA. These compounds have shown efficacy in animal models and clinical trials (De Clercq & Walker, 1984).
Polymer Chemistry
This compound derivatives play a role in polymer chemistry. For example, poly(4-vinylpyrimidine N-oxide) exhibits interesting viscosity/pH relationships in aqueous solutions, which is significant for polymer science applications. The viscosity behavior of these polymers varies with pH, showing sharp increases below pH 4 and reaching a maximum around pH 7.5 (Tamami & Boshehri, 1978).
Solar Cell Enhancement
This compound derivatives, such as 2-aminopyrimidine, have been used to enhance the efficiency of dye-sensitized solar cells. Incorporating these compounds into polymer blend electrolytes can improve the power conversion efficiency of these solar cells, as shown in studies involving g-C3N4/TiO2 composite photoanodes (Senthil et al., 2016).
Chemical Synthesis
This compound and its analogs are valuable in chemical synthesis. They are used in conjugate addition reactions, cross-coupling reactions, and the synthesis of various pyrimidine derivatives, which are important in the development of new pharmaceuticals and materials. These reactions have been extensively studied to understand their mechanisms and improve their efficiency (Raux et al., 2010), (Kondo et al., 1989).
Biochemical Applications
In the biochemical field, this compound derivatives are used for mRNA cross-linking studies. These compounds have shown efficiency in forming cross-links with RNA, which is useful in understanding RNA function and interactions. The stability and reactivity of these derivatives make them suitable for various biological applications (Kikuta et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-Vinylpyrimidine is guanine derivatives in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, and it plays a crucial role in the formation of stable DNA and RNA structures.
Mode of Action
This compound interacts with its targets through a process known as crosslinking . In this process, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative is designed to react selectively with guanine . The AOVP exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Biochemical Pathways
The action of this compound affects the DNA repair, gene regulation, and nanotechnology pathways . DNA interstrand crosslinks (ICLs) are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of this compound with guanine derivatives contribute to the formation of these ICLs .
Pharmacokinetics
The stability of the compound and its ability to form covalent links with dna suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the formation of DNA interstrand crosslinks (ICLs) . These ICLs are a primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of this compound with guanine derivatives contribute to the formation of these ICLs .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of certain metal ions. For instance, the crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Safety and Hazards
Future Directions
Vinylheteroarene linkers, such as 2-Vinylpyrimidine, can chemoselectively modify cysteine residues in proteins and antibodies . These linkers give stable bioconjugates, and were used to synthesize efficacious antibody-drug conjugates . This suggests potential future applications in the generation of biotherapeutics or studies in chemical biology .
properties
IUPAC Name |
2-ethenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435851 | |
| Record name | 2-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66281-01-4, 51394-43-5 | |
| Record name | 2-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





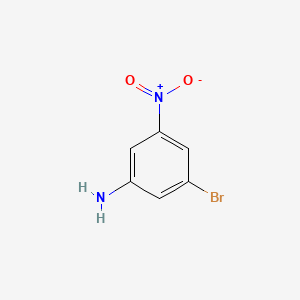

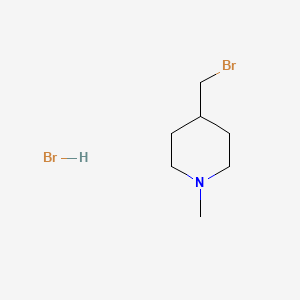
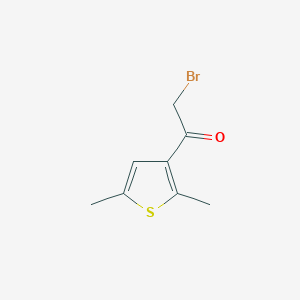
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
